molecular formula C8H14ClF2N B13013049 5,5-Difluorooctahydropentalen-2-aminehydrochloride

5,5-Difluorooctahydropentalen-2-aminehydrochloride

Cat. No.: B13013049
M. Wt: 197.65 g/mol
InChI Key: GYSUUCFSWYXOPZ-UHFFFAOYSA-N
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Description

5,5-Difluorooctahydropentalen-2-aminehydrochloride is a chemical compound with the molecular formula C8H14ClF2N It is a derivative of octahydropentalene, featuring two fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluorooctahydropentalen-2-aminehydrochloride typically involves the fluorination of octahydropentalene derivatives followed by amination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The amination step can be achieved using ammonia or primary amines under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluorooctahydropentalen-2-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction can produce amine derivatives with altered fluorine content.

Scientific Research Applications

5,5-Difluorooctahydropentalen-2-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 5,5-Difluorooctahydropentalen-2-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Difluorooctahydropentalen-2-amine
  • 5,5-Difluorooctahydropentalen-2-aminehydrobromide
  • 5,5-Difluorooctahydropentalen-2-aminehydroiodide

Uniqueness

5,5-Difluorooctahydropentalen-2-aminehydrochloride is unique due to its specific combination of fluorine atoms and an amine group, which imparts distinct chemical and biological properties. Compared to its analogs, the hydrochloride salt form may offer better solubility and stability, making it more suitable for certain applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H14ClF2N

Molecular Weight

197.65 g/mol

IUPAC Name

5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-amine;hydrochloride

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)3-5-1-7(11)2-6(5)4-8;/h5-7H,1-4,11H2;1H

InChI Key

GYSUUCFSWYXOPZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1CC(C2)(F)F)N.Cl

Origin of Product

United States

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